molecular formula C9H20Cl2N2O B1433245 2-Morpholin-4-yl-cyclopentylamine dihydrochloride CAS No. 1965309-85-6

2-Morpholin-4-yl-cyclopentylamine dihydrochloride

Cat. No. B1433245
CAS RN: 1965309-85-6
M. Wt: 243.17 g/mol
InChI Key: RCHUVQPPPXTTOJ-UHFFFAOYSA-N
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Description

“2-Morpholin-4-yl-cyclopentylamine dihydrochloride” is a chemical compound with the CAS Number: 1965309-85-6 and Linear Formula: C9H20Cl2N2O .

Physical and Chemical Properties The molecular weight of this compound is 243.18 . Its IUPAC name is 2-morpholinocyclopentan-1-amine dihydrochloride .

Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of Potent Antimicrobials : 2-Morpholin-4-yl-cyclopentylamine dihydrochloride is instrumental in synthesizing potent antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine. Key steps in its synthesis involve bromination of 3-acetylpyridine and dehydration of a diol with cyclization, resulting in significant yields (Kumar, Sadashiva, & Rangappa, 2007).
  • Structural Stability and Synthesis : The compound forms stable structures due to a combination of strong N—H⋯Cl and O—H⋯Cl and weak C—H⋯O hydrogen bonds, essential in the synthesis of biologically active heterocyclic compounds (Mazur, Pitucha, & Rzączyńska, 2007).

Biological and Medical Applications

  • Neurokinin-1 Receptor Antagonist : The compound serves as an orally active neurokinin-1 receptor antagonist, showing efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
  • Antimicrobial and Antifungal Activity : Novel heterocyclic compounds containing this molecule have shown promising antibacterial and antifungal activities in in vitro screening (Zaki et al., 2020).
  • Photodynamic Therapy for Cancer Treatment : Derivatives of this compound have been used in photodynamic therapy, showing significant efficacy against cancer cell lines, particularly prostate and malignant melanoma cells (Kucińska et al., 2015).
  • Anti-Inflammatory and Xanthine Oxidase Inhibition : Derivatives have shown significant inhibitory activity against xanthine oxidase and anti-inflammatory responses, indicating potential in the treatment of conditions like gout (Šmelcerović et al., 2013).

Photophysical and Physicochemical Properties

  • Photophysical Activity and DNA Binding : The compound's derivatives have exhibited strong interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions, indicating a role in biomolecular studies and applications (Bonacorso et al., 2018).
  • Liposome Incorporation and Cancer Treatment : Liposomes incorporating this compound have shown promising effects against oral cancer cell lines, with significant photodynamic activity and biological effects (Skupin-Mrugalska et al., 2018).

properties

IUPAC Name

2-morpholin-4-ylcyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-2-1-3-9(8)11-4-6-12-7-5-11;;/h8-9H,1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHUVQPPPXTTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2CCOCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
Reactant of Route 2
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
Reactant of Route 3
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
Reactant of Route 4
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
Reactant of Route 5
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
Reactant of Route 6
2-Morpholin-4-yl-cyclopentylamine dihydrochloride

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